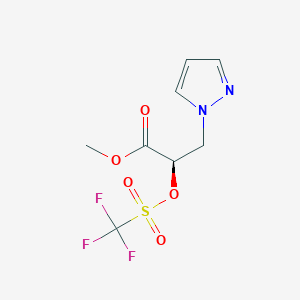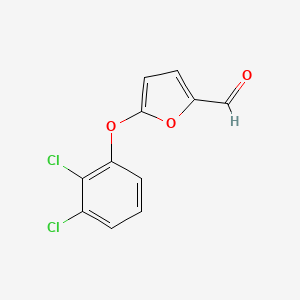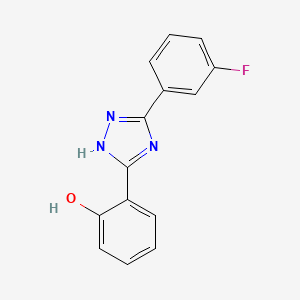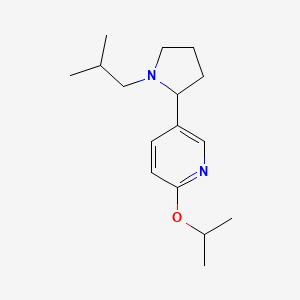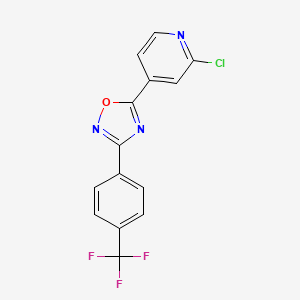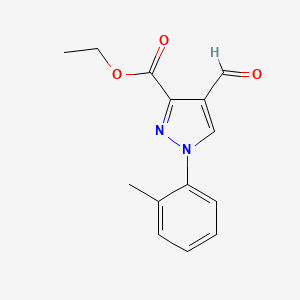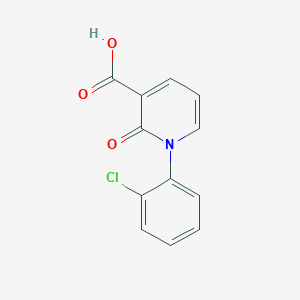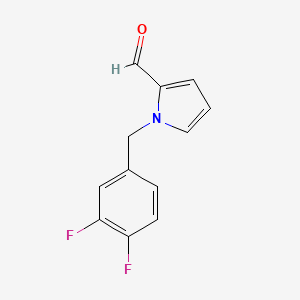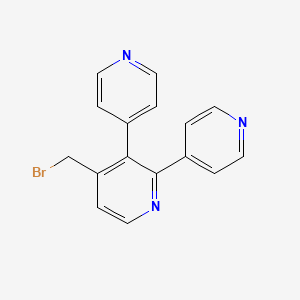
4-(bromomethyl)-2,3-dipyridin-4-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine is an organic compound that features a bromomethyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor under illumination. This method ensures efficient mixing and consistent reaction conditions, leading to high yields and purity of the final product .
化学反应分析
Types of Reactions
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of methyl-substituted pyridine derivatives.
科学研究应用
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through various coupling reactions.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific electronic or photophysical properties
作用机制
The mechanism of action of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine depends on its specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
相似化合物的比较
Similar Compounds
4-Bromobenzyl bromide: Similar in structure but with a benzene ring instead of a pyridine ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group attached to a benzoate ester.
4-(Bromomethyl)benzoic acid: Features a bromomethyl group attached to a benzoic acid moiety .
Uniqueness
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine is unique due to the presence of multiple pyridine rings, which can enhance its electronic properties and reactivity compared to similar compounds with benzene rings. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
属性
分子式 |
C16H12BrN3 |
|---|---|
分子量 |
326.19 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2,3-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-11-14-5-10-20-16(13-3-8-19-9-4-13)15(14)12-1-6-18-7-2-12/h1-10H,11H2 |
InChI 键 |
GXGTXIRGMQGGCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=C(C=CN=C2C3=CC=NC=C3)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



